![molecular formula C19H21ClN4O3 B10861591 2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide](/img/structure/B10861591.png)
2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SSI-4, also known as 2-(4-(2-chlorophenoxy)piperidine-1-carboxamido)-N-methylisonicotinamide, is a small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). Stearoyl-CoA desaturase 1 is an enzyme that plays a crucial role in the biosynthesis of monounsaturated fatty acids from saturated fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SSI-4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the piperidine ring: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative is reacted with the piperidine ring.
Carboxamidation: The carboxamide group is introduced through an amide coupling reaction using suitable reagents such as carbodiimides.
Methylation: The final step involves the methylation of the isonicotinamide moiety using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of SSI-4 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
SSI-4 undergoes various chemical reactions, including:
Oxidation: SSI-4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on SSI-4.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the SSI-4 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of SSI-4 with modified functional groups, which can be further explored for their biological activities .
Scientific Research Applications
SSI-4 has a wide range of scientific research applications, including:
Cancer Therapy: SSI-4 has shown potent anti-tumor activity by inhibiting stearoyl-CoA desaturase 1, leading to reduced lipid biosynthesis in tumor cells.
Positron Emission Tomography (PET) Imaging: SSI-4 can be labeled with carbon-11 for use as a ligand in small animal in vivo PET/CT imaging studies of stearoyl-CoA desaturase 1.
Metabolic Studies: SSI-4 is used to study the role of lipid metabolism in various biological processes, including fatty acid biosynthesis and energy production.
Combination Therapy: SSI-4 has demonstrated synergy with other cancer therapies, such as sorafenib, enhancing their efficacy in preclinical models.
Mechanism of Action
SSI-4 exerts its effects by specifically inhibiting stearoyl-CoA desaturase 1, the rate-limiting enzyme in the conversion of saturated fatty acids to monounsaturated fatty acids. This inhibition disrupts lipid biosynthesis, leading to the accumulation of saturated fatty acids, which induces endoplasmic reticulum stress and subsequent apoptotic cell death. The molecular targets and pathways involved include the calreticulin/PERK arm of the endoplasmic reticulum stress pathway, which enhances the adaptive immune response and promotes anti-tumor activity .
Comparison with Similar Compounds
Similar Compounds
YTX-465: An inhibitor of both stearoyl-CoA desaturase and Ole1.
GSK1940029: A stearoyl-CoA desaturase inhibitor.
SCD1 inhibitor-4: Another stearoyl-CoA desaturase 1 inhibitor used for diabetes research.
Uniqueness of SSI-4
SSI-4 stands out due to its high specificity and potency as a stearoyl-CoA desaturase 1 inhibitor. It has demonstrated excellent pharmacokinetic and toxicology profiles, making it a promising candidate for cancer therapy. Additionally, its ability to be labeled with carbon-11 for PET imaging studies adds to its versatility in research applications .
Properties
Molecular Formula |
C19H21ClN4O3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c1-21-18(25)13-6-9-22-17(12-13)23-19(26)24-10-7-14(8-11-24)27-16-5-3-2-4-15(16)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
WGKHWTRLHPIUGS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


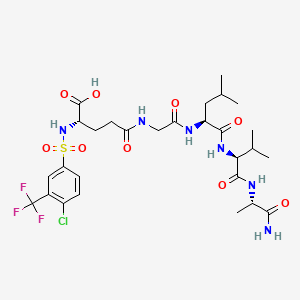
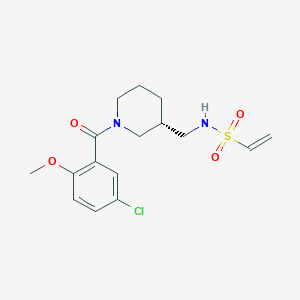

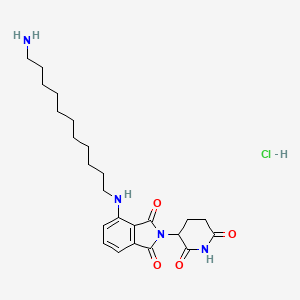
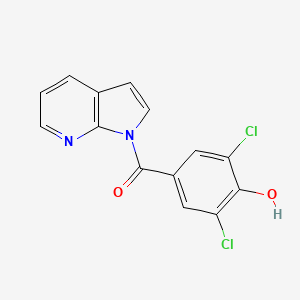

![1-(2,5-Dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea](/img/structure/B10861541.png)
![2-N-[(2R)-3-methylbutan-2-yl]-4-(1-methylindol-2-yl)-6-N-[2-(pyridin-2-yl)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B10861549.png)

![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)
![N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)
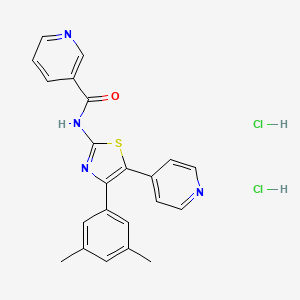
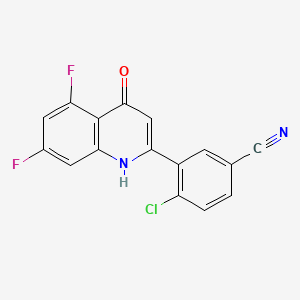
![1-[4-[3,5-Bis(chloranyl)phenyl]-3-fluoranyl-phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10861593.png)
